
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-1H-imidazole” is similar in structure and has been used in the synthesis of various pharmaceuticals . It’s important to note that the properties of “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone” could be significantly different due to the presence of the quinolinone group and additional methyl groups.
Synthesis Analysis
In a study, 2-chloromethyl-1H-benzimidazole derivatives were synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . This might provide some insight into potential synthesis routes for “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone”.Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloromethyl-1H-benzimidazole hydrochloride, has been studied using X-ray crystallography, (1)H NMR, FT-IR, UV/vis, and elemental analysis .Chemical Reactions Analysis
The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex gave indene derivatives in high yields . This might suggest potential reactions for “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, 2-(chloromethyl)-1H-imidazole Hydrochloride has a molecular weight of 153.01 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactions
- Reactions of Heterocyclic Quinone Methides : Demonstrates the preparation of 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone and its reactions, showcasing its potential in synthetic chemistry (Chauncey & Grundon, 1990).
- Quinoxaline Derivatives : Discusses reactions of 2-chloro-3-methylquinoxaline with various nucleophiles, indicating its versatility in producing a range of chemical structures (Badr et al., 1983).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Explores the use of 5-(chloromethyl)-8-quinolinol hydrochloride for inhibiting corrosion of carbon steel in hydrochloric acid solution, showing high inhibition efficiency (Faydy et al., 2016).
Antimicrobial Activity
- Antimicrobial Metal Chelates : Studies the condensation of 5-chloromethyl-8-quinolinol with 4-methyl piperazine and its metal chelates, indicating antimicrobial properties (Patel & Vohra, 2006).
Synthesis of Derivatives for Further Applications
- Quinoxalinone and Naphthyridinone Derivatives : The synthesis of quinoxalinone and related derivatives for potential applications, including their evaluation as antimalarials, though showing no activity in this particular study (Nasr et al., 1978).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-8(2)12-10(4-7)11(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQASVXCCQEYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589826 | |
| Record name | 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone | |
CAS RN |
946692-39-3 | |
| Record name | 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



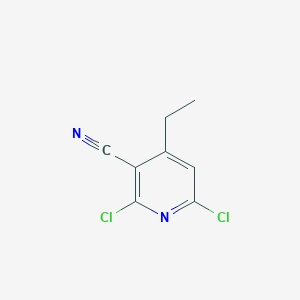



![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)
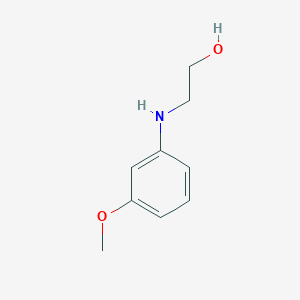
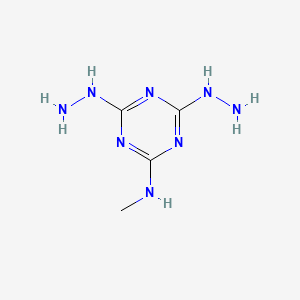
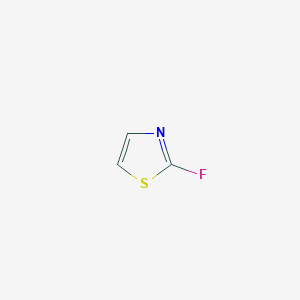
![2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole](/img/structure/B1628782.png)

![[1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B1628785.png)
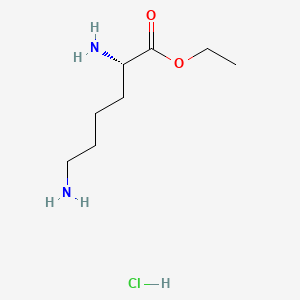
![Thieno[3,4-d]pyrimidine](/img/structure/B1628787.png)
![1-[(4-Nitrobenzyloxy)carbonyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1628788.png)